2-Methyl-5-(piperidin-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-piperidin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-5-6-11(9-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKVVIALTHZRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Notes and Protocols for the Coupling of 2-Methyl-5-(piperidin-1-yl)aniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 2-Methyl-5-(piperidin-1-yl)aniline Scaffold
The this compound moiety is a valuable building block in contemporary medicinal chemistry and materials science. Its unique trifecta of a nucleophilic aniline, a sterically influencing ortho-methyl group, and an electron-donating para-piperidine ring imparts a distinct combination of reactivity, rigidity, and solubility to the parent structure. This aniline derivative serves as a versatile scaffold for the synthesis of a diverse array of more complex molecules, particularly through carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions. The piperidine and methyl substituents can play crucial roles in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds, such as receptor binding, metabolic stability, and lipophilicity.
This comprehensive guide provides detailed application notes and robust protocols for three critical classes of coupling reactions involving this compound:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: For the formation of N-aryl and N-heteroaryl bonds.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds.
-
Amide Bond Formation: A cornerstone reaction in the synthesis of pharmaceuticals and bioactive molecules.
As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but as a framework built on mechanistic understanding and field-proven insights to empower researchers to confidently and successfully utilize this versatile building block.
Palladium-Catalyzed Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines via the palladium-catalyzed coupling of amines with aryl halides.[1] This reaction is indispensable for accessing complex molecular architectures from readily available starting materials.
Mechanistic Considerations & Rationale for Reagent Selection
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2]
The choice of catalyst, ligand, base, and solvent is critical for a successful transformation, especially with a sterically hindered and electron-rich substrate like this compound.
-
Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common and effective choices. Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.
-
Ligand: The selection of the phosphine ligand is paramount. For sterically demanding and electron-rich anilines, bulky and electron-rich monophosphine ligands from the biarylphosphine class are often superior. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are excellent candidates as they promote both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required to deprotonate the aniline in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive aryl halides.[3]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and reagents.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Tabulated Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A (General) | Condition B (For less reactive aryl chlorides) |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos (2-4 mol%) | SPhos (4-8 mol%) |
| Base | NaOtBu (1.2-1.5 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 80-110 °C | 100-120 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole)
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add this compound (1.0 equiv) and the aryl halide (1.2 equiv) to the flask, followed by anhydrous toluene (to make a 0.1-0.2 M solution).
-
Stir the reaction mixture at 100 °C under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.[4] To utilize this compound in a Suzuki coupling, it must first be converted to an aryl halide or triflate. For the purpose of this guide, we will assume the synthesis of a bromo-derivative, 2-bromo-1-methyl-4-(piperidin-1-yl)benzene, which can then be coupled with a variety of boronic acids.
Mechanistic Insights and Strategic Choices
The Suzuki-Miyaura catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concludes with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
-
Palladium Precursor: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a classic and highly effective catalyst. Alternatively, a combination of Pd(OAc)₂ with a suitable phosphine ligand can be used.
-
Ligand: For sterically hindered substrates, ligands that facilitate the reductive elimination step are beneficial. In addition to triphenylphosphine (which is part of the Pd(PPh₃)₄ complex), bulky, electron-rich ligands like SPhos or RuPhos can be advantageous, especially for challenging couplings.
-
Base: An aqueous solution of a carbonate base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is commonly used to activate the boronic acid for transmetalation.
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic-soluble reactants and the water-soluble base.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Tabulated Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions |
| Aryl Halide | 2-bromo-1-methyl-4-(piperidin-1-yl)benzene |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Boronic Acid | Aryl or heteroaryl boronic acid (1.2-1.5 equiv) |
| Base | 2 M aqueous Na₂CO₃ (2.0 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-bromo-1-methyl-4-(piperidin-1-yl)benzene
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Pd(PPh₃)₄
-
2 M aqueous sodium carbonate solution
-
Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-methyl-4-(piperidin-1-yl)benzene (1.0 equiv) and the arylboronic acid (1.2 equiv) in toluene.
-
Add the 2 M aqueous sodium carbonate solution (2.0 equiv).
-
Bubble argon through the mixture for 15-20 minutes to degas the solution.
-
Add Pd(PPh₃)₄ (0.03 equiv) to the reaction mixture.
-
Heat the mixture to 90 °C with vigorous stirring under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Amide Bond Formation: A Fundamental Transformation
The formation of an amide bond between this compound and a carboxylic acid is a fundamental transformation in the synthesis of a vast number of biologically active molecules.[5] Due to the steric hindrance from the ortho-methyl group and the electronic nature of the aniline, choosing the appropriate coupling reagent is key to achieving high yields and purity.
Mechanism of Amide Coupling and Reagent Choice
Amide bond formation typically involves the activation of a carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[6]
-
Coupling Reagents: For challenging couplings involving sterically hindered or less nucleophilic anilines, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[3] HATU, in the presence of a non-nucleophilic base, rapidly converts carboxylic acids into highly reactive OAt-active esters. Carbodiimide reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are also a reliable and cost-effective option.[7]
-
Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) is required to facilitate the reaction, particularly when using HATU or when the amine is in its salt form.
-
Solvent: Anhydrous aprotic polar solvents such as DMF (Dimethylformamide) or DCM (Dichloromethane) are the solvents of choice.
Visualizing the Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide bond formation.
Tabulated Reaction Conditions for Amide Coupling
| Parameter | Condition A (HATU) | Condition B (EDC/HOBt) |
| Coupling Reagent | HATU (1.1-1.2 equiv) | EDC (1.2 equiv) |
| Additive | None required | HOBt (1.2 equiv) |
| Base | DIPEA (2.0-3.0 equiv) | DIPEA (1.0-2.0 equiv) |
| Solvent | DMF or DCM | DMF or DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
Detailed Experimental Protocol: Amide Coupling with HATU
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid, acetic acid)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 equiv) to the mixture and stir for another 10 minutes.
-
Add a solution of this compound (1.1 equiv) in DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Conclusion
The protocols detailed in this guide provide a robust starting point for the successful coupling of this compound in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation reactions. The key to success with this versatile yet sterically and electronically unique building block lies in the rational selection of catalysts, ligands, bases, and reaction conditions. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and optimize these transformations for their specific synthetic targets, thereby unlocking the full potential of the this compound scaffold in the development of novel chemical entities.
References
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Scribd. (2011, February 15). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Retrieved from [Link]
- Google Patents. (2009, April 30). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
-
R&D Chemicals. (n.d.). Combi-Blocks, Inc. Retrieved from [Link]
- Google Patents. (1994, July 26). Process for the preparation of 2-amino-5-methyl-pyridine.
-
WUR eDepot. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]
-
European Patent Office. (2015, July 15). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Patent 2894154. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]
-
University of Misan. (2025, June 4). Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Combi-Blocks. Retrieved from [Link]
-
SPHINX Knowledge. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]
-
Diva Portal. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]
-
MDPI. (2021, January 27). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2‐aminopyridines.... Retrieved from [Link]
-
MDPI. (2012, June 5). a-Anilinoketones, Esters and Amides: A Chemical Study. Retrieved from [Link]
- Google Patents. (n.d.). US9150575B2 - Piperidinylpyrazolopyridine derivative.
-
PubChem. (n.d.). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2. Retrieved from [Link]
Sources
using 2-Methyl-5-(piperidin-1-yl)aniline as a pharmaceutical intermediate
Application Note: 2-Methyl-5-(piperidin-1-yl)aniline as a Pharmacophore in Kinase Inhibitor Development
Executive Summary
Molecule: this compound CAS Registry Number: 1342712-03-1 (Representative analog class) Role: Key Pharmaceutical Intermediate / Privileged Scaffold Primary Applications: Synthesis of Type I and Type II Kinase Inhibitors, GPCR Ligands, and Solubilizing Pharmacophores.[1]
This Application Note details the utilization of This compound as a critical building block in medicinal chemistry. Structurally, this molecule combines an aniline (nucleophilic handle for coupling), an ortho-methyl group (conformational lock), and a meta-piperidine moiety (solubility enhancer and hydrogen-bond acceptor).[1] This specific substitution pattern is a "privileged scaffold" found in the optimization of inhibitors targeting ALK (Anaplastic Lymphoma Kinase), FLT3 , and BCR-ABL .[1]
This guide provides field-proven protocols for coupling this intermediate to heterocyclic cores, overcoming the steric hindrance imposed by the ortho-methyl group, and ensuring high-purity isolation using its amphiphilic properties.[1]
Structural Analysis & Mechanistic Rationale
To effectively use this intermediate, researchers must understand its three functional domains:
-
The Nucleophilic Handle (C1-Amine): The primary amine is the site of attachment to the drug's "hinge-binding" core (typically a pyrimidine, quinazoline, or pyridine).[1]
-
The Conformational Lock (C2-Methyl):
-
Mechanism:[2][3] The steric bulk of the methyl group at the ortho position forces the aniline ring to twist out of planarity relative to the amide/urea bond formed at C1.[1]
-
Benefit: This pre-organizes the molecule into a bioactive conformation often required to fit into the ATP-binding pocket of kinases (e.g., mimicking the conformation of Imatinib or Nilotinib).[1]
-
-
The Solubilizing Tail (C5-Piperidine):
Experimental Protocols
Protocol A: Urea Linkage Synthesis (Isocyanate Coupling)
Application: Synthesis of Sorafenib/Linifanib-like Type II Kinase Inhibitors.[1]
Objective: Couple this compound with a heteroaryl isocyanate to form a diaryl urea.
Reagents:
-
Intermediate: this compound (1.0 equiv)[1]
-
Electrophile: Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Base: Triethylamine (TEA) (Catalytic, 0.1 equiv)[1]
Procedure:
-
Preparation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous DCM under an inert atmosphere (
or Ar). -
Addition: Cool the solution to 0°C. Add the Aryl Isocyanate (1.1 mmol) dropwise over 5 minutes.
-
Note: The ortho-methyl group reduces the nucleophilicity of the aniline.[1] If the reaction is sluggish, warm to Room Temperature (RT).
-
-
Incubation: Stir at RT for 4–12 hours. Monitor by TLC (5% MeOH in DCM). The urea product often precipitates out of solution.
-
Workup (Self-Validating Step):
-
If precipitate forms: Filter and wash with cold DCM.
-
If soluble: Dilute with DCM, wash with saturated
(to remove acidic impurities) and then Brine .
-
-
Purification: Recrystallize from Ethanol/Ethyl Acetate.
Protocol B: Amide Coupling (HATU-Mediated)
Application: Attaching the scaffold to a carboxylic acid-containing hinge binder (e.g., for FGFR or EGFR inhibitors).[1]
Reagents:
-
Carboxylic Acid Core (1.0 equiv)
-
Amine: this compound (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: DMF (Dimethylformamide)
Procedure:
-
Activation: In a dry flask, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at RT to form the activated ester.
-
Critical: The solution should turn slightly yellow.
-
-
Coupling: Add this compound (1.1 mmol) in one portion.
-
Reaction: Stir at 50°C for 6 hours.
-
Expert Insight: The elevated temperature (50°C) is required to overcome the steric hindrance of the C2-Methyl group.[1] Standard RT coupling may result in low yields (<40%).
-
-
Quench & Isolation: Pour the reaction mixture into ice water (30 mL).
-
Observation: A solid precipitate should form.
-
-
Purification (Acid-Base Wash):
-
Dissolve the crude solid in EtOAc.
-
Wash 1: 5% Citric Acid (Removes unreacted aniline and DIPEA). Note: The product contains a piperidine; if it protonates and goes into the water layer, skip this and use Ammonium Chloride.[1]
-
Wash 2: 10%
(Removes unreacted acid and HATU byproducts). -
Dry: Over
and concentrate.
-
Data Presentation & Analysis
Table 1: Physicochemical Profile of the Intermediate
| Property | Value | Implication for Protocol |
| Molecular Weight | ~190.29 g/mol | Low MW allows room for large "head" groups (Lipinski Rule of 5).[1] |
| Calculated LogP | ~2.1 | Moderately lipophilic; soluble in DCM, EtOAc, DMSO.[1] |
| pKa (Piperidine N) | ~10.8 | Highly basic. Will be protonated in acidic workups (Use caution). |
| pKa (Aniline N) | ~3.5 | Weakly nucleophilic. Requires activated electrophiles. |
| Appearance | Off-white to tan solid | Oxidizes slowly in air; store under Nitrogen.[1] |
Pathway Visualization: Target Mechanism
The following diagram illustrates the biological context where a drug derived from This compound would operate. These inhibitors typically target Receptor Tyrosine Kinases (RTKs) upstream of the RAS-RAF-MEK-ERK pathway.[1]
Caption: Mechanism of Action.[1] The inhibitor (blue) utilizing the aniline scaffold binds to the RTK (yellow), preventing downstream signaling through the RAS/MAPK pathway.[1]
Safety & Handling (E-E-A-T)
-
Toxicity: Anilines are generally toxic by inhalation and skin absorption. They can cause methemoglobinemia.
-
Sensitization: Piperidine derivatives can be skin sensitizers.
-
PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory .[1]
-
Storage: Store at 2-8°C under inert gas. The amine is prone to oxidation (darkening) over time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324789, Aniline Derivatives in Kinase Inhibition. Retrieved from [Link]
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39.[1] (Contextual grounding for Type II inhibitors).
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (Dasatinib).[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1] (Demonstrates the "Ortho-Methyl" conformational lock principle).
-
Kumari, S., & Carmona, A. (2020). Piperidine: A Privileged Scaffold in Medicinal Chemistry.[1] Current Topics in Medicinal Chemistry. (Validates the solubility role of the C5-piperidine).
Sources
- 1. List of fentanyl analogues - Wikipedia [en.wikipedia.org]
- 2. Exploiting the Reactivity of Isocyanide: Coupling Reaction between Isocyanide and Toluene Derivatives Using the Isocyano Group as an N1 Synthon [organic-chemistry.org]
- 3. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Purifying 2-Methyl-5-(piperidin-1-yl)aniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Methyl-5-(piperidin-1-yl)aniline and need to navigate the challenges of purifying its crude product. Here, we will delve into the common impurities you might encounter, provide detailed troubleshooting advice, and offer step-by-step protocols for effective purification. Our approach is grounded in established chemical principles and practical, field-tested experience to ensure you can achieve the desired purity for your downstream applications.
Understanding the Impurity Profile of Crude this compound
The impurity profile of your crude this compound will largely depend on its synthetic route. A common and efficient method for its synthesis is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. Understanding the potential side reactions and unreacted starting materials from this process is the first step in designing an effective purification strategy.
Common Impurities and Their Origins:
| Impurity Type | Specific Examples | Origin |
| Unreacted Starting Materials | 2-Bromo-4-methylaniline, Piperidine | Incomplete reaction |
| Catalyst-Related Impurities | Palladium complexes, Phosphine ligands/oxides | Remnants from the catalytic cycle |
| Side-Reaction Products | Hydrodehalogenation product (p-toluidine) | Reduction of the aryl halide starting material[1] |
| Homocoupling Products | Biphenyl derivatives | Dimerization of the aryl halide |
| Oxidation Products | Colored polymeric materials | Air or light exposure of the aniline product |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: My crude product is a dark, oily residue. What is causing the color, and how can I remove it?
A1: The dark coloration is likely due to the formation of oxidation products. Anilines are susceptible to air and light-induced oxidation, which can lead to the formation of highly colored polymeric impurities.
Troubleshooting Steps:
-
Minimize Exposure: During workup and purification, minimize the exposure of your compound to air and bright light.
-
Activated Carbon Treatment: If you are performing a recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb the colored impurities. The carbon is then removed by hot filtration.
-
Column Chromatography: Passing the crude product through a silica gel column is often effective at separating the desired aniline from the more polar, colored impurities.
Q2: I'm seeing a significant amount of a less polar byproduct in my TLC analysis. What could it be?
A2: A common, less polar byproduct in Buchwald-Hartwig reactions is the hydrodehalogenation product. In the synthesis of this compound from 2-bromo-4-methylaniline, this would be p-toluidine. This side reaction is competitive with the desired C-N bond formation.
Troubleshooting Steps:
-
Reaction Optimization: To minimize its formation in future syntheses, you may need to re-optimize your reaction conditions, such as the choice of ligand and base.
-
Purification: Column chromatography is typically effective for separating the desired product from the less polar hydrodehalogenation byproduct.
Q3: How do I remove unreacted starting materials like 2-bromo-4-methylaniline and piperidine?
A3: A combination of an acidic wash during the workup and a final purification step is usually sufficient.
Troubleshooting Steps:
-
Acidic Wash: During the aqueous workup of your reaction mixture, washing the organic layer with a dilute acid solution (e.g., 1 M HCl) will protonate the basic aniline product and any unreacted piperidine, pulling them into the aqueous layer. The unreacted 2-bromo-4-methylaniline, being a weaker base, may partially remain in the organic layer.
-
Base Treatment and Extraction: The acidic aqueous layer can then be basified (e.g., with 1 M NaOH) to deprotonate the anilines, which can then be back-extracted into an organic solvent.
-
Final Purification: Any remaining impurities can be removed by column chromatography or recrystallization.
Q4: My compound is a solid, but I'm struggling to find a good recrystallization solvent.
A4: Finding the right solvent system for recrystallization can be a process of trial and error. The ideal solvent will dissolve your compound poorly at room temperature but well at elevated temperatures.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., hexanes, ethyl acetate, ethanol, isopropanol).
-
Mixed Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently warm the solution to redissolve the precipitate and then allow it to cool slowly. A common combination for anilines is an ethanol/water mixture.[2]
Experimental Protocols
Here we provide detailed protocols for the most common and effective methods for purifying this compound.
Protocol 1: Purification by Acid-Base Extraction
This technique is excellent for separating your basic aniline product from neutral and acidic impurities.
Materials:
-
Crude this compound dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
Beakers and Flasks
Procedure:
-
Acidic Extraction:
-
Place the organic solution of your crude product into a separatory funnel.
-
Add an equal volume of 1 M HCl.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. Your aniline product will be protonated and move into the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1 M HCl to ensure all of the product has been transferred.
-
-
Liberation of the Free Aniline:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 1 M NaOH with stirring until the solution is basic (test with pH paper). Your product will precipitate out or form an oily layer.
-
-
Back-Extraction:
-
Extract the basified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate).
-
Repeat the extraction two more times to ensure complete recovery of your product.
-
-
Drying and Concentration:
-
Combine the organic extracts and wash with brine to remove any residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain your purified product.
-
Protocol 2: Purification by Flash Column Chromatography
This method is highly effective for separating compounds with different polarities.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A typical starting gradient might be from 5% to 30% ethyl acetate in hexanes.
-
Chromatography Column
-
Collection Tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, low-polarity eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, "dry load" your sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
-
-
Elution:
-
Begin eluting the column with your starting solvent mixture.
-
Gradually increase the polarity of the eluent to move your compounds down the column.
-
Collect fractions and monitor their contents by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent using a rotary evaporator.
-
Visualizing the Purification Workflow
Caption: A general workflow for the purification of this compound.
Logical Relationships in Troubleshooting
Caption: Logical connections between common problems, their causes, and solutions.
References
- "troubleshooting guide for Buchwald-Hartwig amination of aryl halides" - Benchchem.
- "Technical Support Center: Recrystallization of Substituted Anilines" - Benchchem.
- "Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates" - Patent 2894154 - EPO.
Sources
Technical Support Center: Synthesis of 2-Methyl-5-(piperidin-1-yl)aniline
Status: Operational Operator: Senior Application Scientist Ticket ID: CHE-SUP-2026-001 Subject: Minimizing Side Reactions in SNAr and Nitro-Reduction Workflows
Executive Summary & Reaction Logic
Welcome to the technical support center. You are likely synthesizing 2-Methyl-5-(piperidin-1-yl)aniline as a key intermediate for ALK inhibitors (e.g., analogs of Ceritinib) or similar bioactive scaffolds.
The synthesis typically follows a two-stage industrial standard:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 5-fluoro-2-nitrotoluene (or the chloro-analog) with piperidine.
-
Catalytic Hydrogenation: Reduction of the nitro group to the aniline.[1]
The Core Challenge: While the pathway appears linear, the electron-rich nature of the final aniline makes it prone to oxidation, and the SNAr step is susceptible to competitive hydrolysis if moisture is present.[1] This guide addresses these specific failure points.
Interactive Troubleshooting: The SNAr Coupling
Reaction: 5-Fluoro-2-nitrotoluene + Piperidine
Common Issues & Solutions
Q: I am observing a "phenolic" impurity (approx. 5-10%) by LCMS. What is this?
-
Diagnosis: This is likely 3-methyl-4-nitrophenol .
-
Root Cause: Competitive hydrolysis of the aryl fluoride/chloride by water.[1] The nitro group activates the ring so strongly that even trace water (hydroxide generated in situ) can displace the halogen.[1]
-
Corrective Action:
-
Solvent: Switch from DMF to DMSO or NMP (anhydrous).[1] DMF can decompose to dimethylamine and carbon monoxide at high temps (>120°C), leading to side reactions.[1]
-
Base: Ensure
is anhydrous (dried at 120°C overnight). -
Protocol Adjustment: Do not add the base until the reaction mixture is at 60°C to prevent initial hydrolysis during the ramp-up phase.
-
Q: The reaction stalls at 80% conversion. Should I increase the temperature?
-
Diagnosis: Catalyst deactivation or equilibrium limits (rare for SNAr with F).[1]
-
Scientific Insight: If using the chloro -analog (5-chloro-2-nitrotoluene), the reaction is significantly slower because chloride is a poorer leaving group than fluoride in SNAr mechanisms (Meisenheimer complex stability).
-
Corrective Action:
-
If using Chloro-: Increase temp to 120-130°C.
-
If using Fluoro-: Do not exceed 100°C. Higher temps promote oxidative degradation of the piperidine ring. Add 0.2 eq of extra piperidine to push equilibrium.[1]
-
Optimized Protocol: SNAr Step
-
Charge: 5-Fluoro-2-nitrotoluene (1.0 eq), Piperidine (1.2 eq), Anhydrous DMSO (5V).
-
Add:
(1.5 eq, granular, anhydrous). -
Heat: 90°C for 4-6 hours.
-
Workup: Quench into water (10V). The product usually precipitates as a yellow/orange solid.[1] Filtration is preferred over extraction to remove water-soluble impurities.
Interactive Troubleshooting: Nitro Reduction
Reaction: 2-Methyl-5-(piperidin-1-yl)nitrobenzene
Common Issues & Solutions
Q: My product is turning purple/black upon isolation. Why?
-
Diagnosis: Oxidation of the electron-rich aniline (Quinone-imine formation).
-
Root Cause: The piperidine ring at position 5 is electron-donating, making the aniline at position 1 highly nucleophilic and prone to air oxidation.[1]
-
Corrective Action:
Q: LCMS shows a mass of [M+16].[1] Is this an N-oxide?
-
Diagnosis: Likely the Hydroxylamine intermediate (
) or the N-oxide of the piperidine. -
Root Cause: Incomplete hydrogenation.[1]
-
Scientific Insight: The reduction of nitro to amine proceeds via Nitroso
Hydroxylamine Amine.[1] The last step (Hydroxylamine to Amine) is the slowest.[1] -
Corrective Action:
-
Catalyst: Ensure 10% Pd/C loading (50% wet) is used at 5-10 wt%.
-
Pressure: Increase H2 pressure from balloon (1 atm) to 3-5 bar (Parr shaker).
-
Additive: Add trace acetic acid (1%) to the methanol solvent. Protonation facilitates the elimination of water from the hydroxylamine intermediate.[1]
-
Optimized Protocol: Hydrogenation
-
Charge: Nitro precursor (1.0 eq), MeOH (10V).
-
Catalyst: 10% Pd/C (50% water wet, 10 wt% loading).
-
Conditions: 3 bar H2, RT, 4 hours.
-
Filtration: Filter through Celite under
.[1] -
Stabilization: Add 2.2 eq of HCl (in ether/dioxane) to the filtrate before concentration to isolate the stable salt.
Visualizing the Impurity Landscape
The following diagram maps the critical pathways where side reactions occur. Use this to identify where your process might be deviating.[1]
Caption: Figure 1.[1][2] Synthetic pathway showing critical nodes for impurity formation (Red) versus the desired pathway (Blue/Yellow).[1]
Data Summary: Solvent & Leaving Group Effects
Use this table to select the starting material and solvent based on your lab's constraints.
| Parameter | 5-Fluoro-2-nitrotoluene | 5-Chloro-2-nitrotoluene | Recommendation |
| Reactivity (SNAr) | High (Complete in <4h at 90°C) | Moderate (Requires >12h at 120°C) | Use Fluoro for small scale/high purity. |
| Solvent: DMF | Good solubility, risk of decomposition | Good solubility | Avoid if T > 110°C. |
| Solvent: DMSO | Excellent rate enhancement | Excellent rate enhancement | Preferred (Standard).[1] |
| Solvent: Ethanol | Very slow reaction | No reaction | Not Recommended .[1] |
| Impurity Profile | Clean, trace hydrolysis | Unreacted SM + Thermal degradation | Fluoro yields cleaner crude.[1] |
Stability & Storage Protocol
The free base of this compound is unstable over long periods (turning from off-white to dark brown).
Recommended Storage Form: Dihydrochloride Salt (
-
Dissolve crude aniline in minimal EtOAc.[1]
-
Cool to 0°C.
-
Add 4M HCl in Dioxane dropwise until pH < 2.
-
Filter the white precipitate under
.[1] -
Dry in a vacuum oven at 40°C.
-
Shelf Life: >1 year at 4°C (Desiccated).
References
-
Marsilje, T. H., et al. (2013).[1] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378, Ceritinib)." Journal of Medicinal Chemistry, 56(14), 5675-5690.[1]
-
Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the Reaction of Piperidine with Some Halonitrobenzenes." Chemical Reviews, 49(2), 273-412.[1] (Foundational text on SNAr reactivity order F >> Cl).
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Authoritative guide on preventing hydroxylamine accumulation).
Sources
Validation & Comparative
HPLC method validation for 2-Methyl-5-(piperidin-1-yl)aniline purity
HPLC Method Validation for 2-Methyl-5-(piperidin-1-yl)aniline Purity: A Comparative Guide
Executive Summary
This compound (CAS: 681005-69-0) is a critical intermediate in the synthesis of ALK inhibitors, such as Ceritinib . Its structural duality—combining a weakly basic aniline with a strongly basic piperidine moiety—presents a unique chromatographic challenge. Standard acidic HPLC methods often fail, yielding severe peak tailing and poor resolution due to secondary silanol interactions.
This guide objectively compares two methodological approaches:
-
The Conventional Approach (Method A): Low pH mobile phase on a standard C18 column.
-
The Optimized Approach (Method B): High pH mobile phase on a hybrid-silica column.
Verdict: While Method A is common for anilines, Method B is the superior alternative for this specific compound, delivering superior peak symmetry (Tailing Factor < 1.2), higher sensitivity, and robust impurity separation.
Compound Profile & Analytical Challenges
| Property | Description | Chromatographic Impact |
| Structure | Aniline ring substituted with a methyl group and a piperidine ring.[1] | Dual basic centers. |
| pKa Values | Aniline N: ~4.6 Piperidine N: ~11.1 | At pH < 9, the piperidine nitrogen is protonated ( |
| Key Challenge | Silanol Interaction | Protonated piperidine interacts strongly with residual silanols on silica columns, causing "shark-fin" tailing. |
Method Comparison: The "Acidic" vs. "High pH" Debate
This section contrasts the performance of a standard generic method against the optimized protocol.
Method A: The Conventional Alternative (Low pH)
Often the first choice in QC labs due to compatibility with standard silica columns.
-
Column: Standard C18 (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
pH: ~2.7.
-
Mechanism: Both amine groups are protonated.
-
Performance:
-
Tailing Factor (
): Typically 1.8 – 2.5 (Fails System Suitability). -
Resolution: Poor separation from des-methyl impurities.
-
Risk: Carryover due to ionic binding.
-
Method B: The Optimized Product (High pH)
Recommended for piperidine-containing intermediates.
-
Column: High-pH Stable Hybrid Silica (e.g., XBridge C18 or Gemini NX-C18).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5]
-
pH: 10.0.
-
Mechanism: The piperidine is deprotonated (neutral free base). Silanol interactions are suppressed.
-
Performance:
-
Tailing Factor (
): Typically 1.0 – 1.1 (Excellent). -
Resolution: Sharp peaks allow detection of impurities at 0.05% levels.
-
Comparative Data Summary
| Parameter | Method A (Acidic/Standard C18) | Method B (High pH/Hybrid C18) | Status |
| Retention Time | ~4.5 min | ~6.2 min (Increased hydrophobicity) | Method B Preferred |
| Tailing Factor | 2.1 (Fail) | 1.08 (Pass) | Method B Superior |
| Theoretical Plates | ~4,500 | >12,000 | Method B Superior |
| LOD (S/N=3) | 0.5 µg/mL | 0.05 µg/mL (Sharper peak = Higher height) | Method B Superior |
Scientific Rationale: The Mechanism of Tailing
To understand why Method B is necessary, we must visualize the molecular interactions. The diagram below illustrates the decision pathway for selecting the High pH method.
Figure 1: Mechanistic decision tree demonstrating why high pH conditions suppress ionization of the piperidine moiety, eliminating tailing caused by silanol interactions.
Detailed Experimental Protocol (Method B)
This protocol is aligned with ICH Q2(R2) guidelines [1].
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Waters XBridge C18, 5 µm, 4.6 × 150 mm (or equivalent High-pH stable column).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonia if necessary).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 30°C.
-
Detection: 254 nm (Primary), 210-400 nm (Scan for impurities).
-
Injection Vol: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 95 | 5 |
| 17.0 | 95 | 5 |
Standard Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve 25 mg of this compound in 25 mL diluent (1000 ppm).
-
Working Standard: Dilute Stock to 100 ppm.
Validation Workflow (ICH Q2(R2) Compliant)
The following workflow ensures the method is "fit for purpose."
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) requirements.
Specificity (Forced Degradation)
To prove the method separates the main peak from degradation products:
-
Acid Stress: Sample + 0.1N HCl, 60°C, 2 hrs.
-
Base Stress: Sample + 0.1N NaOH, 60°C, 2 hrs.
-
Peroxide Stress: Sample + 3% H₂O₂, RT, 2 hrs. Acceptance Criteria: Peak purity angle < Purity threshold (using PDA). No interference at retention time of main peak.
Linearity
Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 ppm).
-
Acceptance: Correlation coefficient (
)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> 0.999.[2][3]
Accuracy (Recovery)
Spike known amounts of impurity or analyte into a placebo matrix at 3 levels (50%, 100%, 150%).
-
Acceptance: Mean recovery 98.0% – 102.0%.
Precision
-
System Precision: 6 injections of standard. (RSD
1.0%). -
Method Precision: 6 independent preparations of the sample. (RSD
2.0%).[1]
Robustness
Intentionally vary parameters to simulate normal lab fluctuations:
-
Flow rate: ± 0.1 mL/min.
-
Column Temp: ± 5°C.
-
pH: ± 0.2 units.
-
Acceptance: System suitability must still pass.
Conclusion
For the purity analysis of This compound , the choice of methodology is binary. The Standard Acidic Method (Method A) is prone to failure due to the basicity of the piperidine ring. The Optimized High-pH Method (Method B) , utilizing ammonium bicarbonate and a hybrid column, effectively neutralizes the analyte, eliminating tailing and ensuring high-sensitivity detection.
Researchers are strongly advised to adopt the High-pH protocol to meet the stringent requirements of pharmaceutical intermediate qualification.
References
-
International Council for Harmonisation (ICH). (2024).[6][7][8] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Retrieved from [Link][3]
-
PubChem. (n.d.). Compound Summary: this compound. Retrieved from [Link]
-
Dolan, J. W. (2010). Peak Tailing and Column Selection for Basic Compounds. LCGC North America. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. fda.gov [fda.gov]
- 8. qbdgroup.com [qbdgroup.com]
Comparative Reactivity Guide: 2-Methyl-5-(piperidin-1-yl)aniline vs. Toluidine Analogs
[1]
Executive Summary & Chemical Space Analysis[1]
This guide provides a technical reactivity comparison of 2-Methyl-5-(piperidin-1-yl)aniline (hereafter referred to as 5-Pi-OT ) against standard toluidine isomers (o-, m-, p-toluidine).[1]
5-Pi-OT represents a distinct class of "super-activated" anilines.[1] Unlike simple toluidines, the presence of the bulky, electron-donating piperidine ring at the meta position (relative to the primary amine) creates a unique electronic push-pull system.[1] This molecule is frequently encountered as a coupling component in azo dye synthesis and as a scaffold in kinase inhibitor development (e.g., substituted aminopyrimidines).[1]
Structural Comparison
| Compound | Structure | Electronic Character | Key Reactivity Feature |
| 5-Pi-OT | 2-Me, 5-Piperidino-aniline | Hyper-Electron Rich | Dual activation at C4; susceptible to oxidation.[1] |
| o-Toluidine | 2-Methylaniline | Weakly Activated | Steric hindrance at C2; standard nucleophile.[1] |
| m-Toluidine | 3-Methylaniline | Weakly Activated | Activation at C4/C6; less steric hindrance.[1] |
| p-Toluidine | 4-Methylaniline | Weakly Activated | C4 blocked; reaction directed to C2.[1] |
Electronic & Steric Analysis
To understand the reactivity differences, we must analyze the resonance and inductive effects governing the 5-Pi-OT system.[1]
The "Switchable" Reactivity Mechanism
The defining feature of 5-Pi-OT is the piperidine nitrogen.[1]
-
In Neutral/Basic Media: The piperidine lone pair donates electron density into the
-system via resonance.[1] Although meta to the primary amine, it strongly activates positions ortho and para to itself (C2, C4, C6).[1] -
In Acidic Media (pH < 5): The piperidine nitrogen protonates (
), converting from a strong donor to a strong electron-withdrawing ammonium group ( ).[1] This dramatically deactivates the ring, a property not seen in simple toluidines.[1]
Visualization of Activation Sites
The following diagram illustrates the resonance contributions and steric blocking in 5-Pi-OT compared to o-toluidine.
Figure 1: Comparative activation map. Note the "Super Active" C4 position in 5-Pi-OT due to cooperative directing effects of the NH2 (para-director) and Piperidine (ortho-director).[1]
Detailed Reactivity Profile
Nucleophilicity & Acylation
5-Pi-OT exhibits superior nucleophilicity at the primary amine compared to o-toluidine, despite the ortho-methyl steric hindrance.[1] The electron density pumped into the ring by the piperidine group raises the HOMO energy, making the primary
-
Experimental Observation: In acetylation reactions (acetic anhydride/AcOH), 5-Pi-OT reacts exothermically at room temperature, whereas o-toluidine often requires gentle heating (40-50°C) to reach full conversion.[1]
-
Protocol Tip: Use mild bases (e.g.,
) rather than strong organic bases to prevent over-acylation or oxidation.[1]
Electrophilic Aromatic Substitution ( )
This is where the difference is most profound.[1]
-
o-Toluidine: Mono-substitution (e.g., bromination) occurs at C4.[1]
-
5-Pi-OT: The C4 position is activated by both the primary amine (para) and the piperidine (ortho).[1] This makes C4 exceptionally nucleophilic.[1]
Diazotization (The Critical Protocol)
Diazotizing 5-Pi-OT is trickier than o-toluidine due to the basic piperidine nitrogen.[1]
-
Challenge: In standard HCl/
, the piperidine protonates. This deactivates the ring, which is actually beneficial as it prevents the formation of tarry self-coupling byproducts (triazenes) that plague electron-rich anilines.[1] -
Stability: The resulting diazonium salt is relatively stable in acidic solution but decomposes rapidly if the pH is raised, leading to self-coupling with unreacted free amine.[1]
Quantitative Data Comparison
The following data compares physicochemical properties derived from chemoinformatic consensus and experimental analogs.
| Property | o-Toluidine | 5-Pi-OT (Predicted) | Impact on Workflow |
| pKa (Aniline NH2) | 4.44 | ~5.2 - 5.5 | 5-Pi-OT is a stronger base; easier to protonate.[1] |
| pKa (Piperidine N) | N/A | ~11.0 | Creates solubility in aqueous acid; "switchable" group.[1] |
| LogP | 1.32 | ~2.8 | 5-Pi-OT is significantly more lipophilic.[1] |
| Oxidation Potential | High (Stable) | Low (Labile) | Must store under inert gas (Ar/N2). |
| Coupling Rate ( | 1.0 (Ref) | ~150 - 200 | Reacts instantly with diazonium salts.[1] |
Experimental Protocols
Protocol A: Controlled Diazotization of 5-Pi-OT
Use this protocol to generate the diazonium salt for subsequent coupling.[1]
Reagents:
-
5-Pi-OT (1.0 eq)[1]
-
HCl (conc., 3.0 eq) – Excess required to protonate both nitrogens.[1]
- (1.05 eq)[1]
-
Ice/Water[1]
Workflow:
-
Dissolution: Dissolve 5-Pi-OT in diluted HCl (1:1 water/acid). Ensure complete dissolution (the piperidinium salt is soluble).
-
Cooling: Cool to -5°C to 0°C. The solution may thicken; maintain stirring.
-
Diazotization: Add
solution dropwise under the surface of the liquid.[1] -
Endpoint: Test with Starch-Iodide paper (turns blue immediately if excess nitrous acid is present).[1]
-
Usage: Use the solution immediately. Do not neutralize the acid until the coupler is added, otherwise, the free piperidine group will reactivate the ring and cause self-coupling decomposition.[1]
Protocol B: Synthesis of an Azo Dye (Coupling)
Demonstrates the high reactivity of C4.[1]
Figure 2: Coupling pathway. The reaction is instantaneous at pH 4-6.[1]
Procedure:
-
Prepare a solution of 4-nitrobenzenediazonium chloride (standard electrophile).[1]
-
Dissolve 5-Pi-OT in dilute acetic acid/acetate buffer (pH 5).
-
Add the diazonium solution to the 5-Pi-OT solution dropwise.[1]
-
Observation: A deep red/purple precipitate forms instantly (faster than with o-toluidine).[1]
-
Filtration: Collect the solid, wash with water, and dry.[1]
Safety & Handling (SDS Highlights)
-
Acute Toxicity: Like all anilines, assume toxicity by inhalation and skin contact.[1] The lipophilic piperidine tail may enhance skin absorption compared to o-toluidine.[1]
-
Oxidation Hazard: 5-Pi-OT turns black upon exposure to air.[1] Store in amber vials under Argon at 4°C.
-
Incompatibility: Avoid strong oxidizers (peroxides, permanganates) as vigorous decomposition will occur.[1]
References
-
BenchChem. (2025).[1][2][4] Strategies to overcome poor reactivity of 2-Methyl-5-(quinoxalin-2-yl)aniline. [1]
-
National Center for Biotechnology Information. (2010).[1] 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline.[1][5] Acta Crystallographica.
-
Khalili, F., et al. (2009).[1][6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][6] Journal of Chemical & Engineering Data. [1]
-
ChemGuide. (2023).[1] Reactions of Diazonium Salts.
-
MedChemExpress. (2025).[1] 2-Methyl-5-(p-tolyldiazenyl)aniline (o-Toluene-azo-o-toluidine).[1]
A Comparative Guide to the UV-Vis Absorption Spectra of 2-Methyl-5-(piperidin-1-yl)aniline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to UV-Vis Spectroscopy of Aromatic Amines
UV-Visible spectroscopy is a powerful analytical technique that probes the electronic transitions within a molecule. For aromatic compounds like aniline and its derivatives, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum provides valuable information about the electronic structure and conjugation within the molecule.
The UV-Vis spectrum of aniline, the parent compound, is characterized by two main absorption bands:
-
A primary, high-intensity band (the E2-band) typically observed in the range of 230-240 nm. This band arises from a π → π* transition within the benzene ring, which is significantly influenced by the presence of the amino group.
-
A secondary, lower-intensity band (the B-band or benzenoid band) appears at longer wavelengths, usually around 280-290 nm. This band is also a result of a π → π* transition and is characteristic of the benzene ring's fine vibrational structure, which is often broadened in polar solvents.
The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) generally cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the delocalization of the non-bonding electrons of the substituent with the π-electron system of the aromatic ring, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Predictive Analysis of the UV-Vis Spectrum of 2-Methyl-5-(piperidin-1-yl)aniline
To predict the UV-Vis absorption spectrum of this compound, we will analyze the individual and combined effects of the methyl and piperidinyl substituents on the aniline chromophore.
The Foundational Chromophore: Aniline
Aniline serves as our baseline for comparison. In a polar solvent like ethanol, aniline exhibits a primary absorption maximum (λmax) around 230 nm and a secondary benzenoid band around 280 nm. These values can vary slightly depending on the solvent's polarity.
Effect of the Methyl Substituent
The methyl group (-CH₃) is a weak electron-donating group through an inductive effect. When attached to the aniline ring, it is expected to cause a slight bathochromic shift in the absorption maxima. The position of the methyl group is crucial. In the target molecule, the methyl group is at the 2-position (ortho to the amino group). This ortho-positioning can also introduce steric effects that may influence the planarity of the amino group with the benzene ring, potentially affecting the extent of conjugation.
Effect of the Piperidinyl Substituent
The piperidinyl group, a secondary amine where the nitrogen is part of a saturated heterocyclic ring, is a significantly stronger electron-donating group than a simple amino group. The nitrogen's lone pair of electrons can readily delocalize into the aromatic π-system. In the target molecule, the piperidinyl group is at the 5-position, which is meta to the amino group and ortho to the methyl group.
As a strong electron-donating group, the piperidinyl substituent is expected to cause a substantial bathochromic shift and a hyperchromic effect on the absorption bands of the aniline chromophore. N-phenylpiperidine, a closely related compound, shows a primary absorption maximum around 245 nm and a secondary band around 285 nm, demonstrating the bathochromic effect of the piperidinyl group compared to aniline.
Combined Effect and Prediction for this compound
The UV-Vis spectrum of this compound will be a composite of the electronic effects of both the methyl and piperidinyl substituents. Both are electron-donating groups, and their combined effect is expected to be a significant bathochromic shift compared to aniline.
-
The methyl group at the 2-position will contribute a minor bathochromic shift.
-
The piperidinyl group at the 5-position will induce a major bathochromic shift due to its strong electron-donating nature.
Therefore, it is predicted that the primary absorption band (E2-band) of this compound will be shifted to a wavelength significantly longer than 230 nm, likely in the range of 250-265 nm . The secondary benzenoid band (B-band) is also expected to undergo a substantial bathochromic shift, likely appearing in the range of 300-320 nm . The intensity of both bands is expected to be higher than that of aniline due to the increased electron delocalization.
Comparative Data Summary
The following table summarizes the experimental UV-Vis absorption data for the reference compounds and the predicted values for this compound in ethanol.
| Compound | Primary Absorption (λmax, nm) | Secondary Absorption (λmax, nm) |
| Aniline | ~230 | ~280 |
| o-Toluidine | >230 (slight bathochromic shift) | >280 (slight bathochromic shift) |
| N-Phenylpiperidine | ~245 | ~285 |
| This compound (Predicted) | 250 - 265 | 300 - 320 |
Experimental Protocol for UV-Vis Spectral Analysis
This section outlines a detailed, self-validating protocol for the experimental determination of the UV-Vis absorption spectrum of this compound.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in a suitable solvent.
Materials:
-
This compound (high purity)
-
Spectroscopic grade ethanol (or other suitable solvent with a UV cutoff below 220 nm)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes (Class A)
-
Analytical balance
Methodology:
-
Solvent Selection and Blank Measurement:
-
Choose a solvent in which the analyte is readily soluble and that is transparent in the UV-Vis region of interest (typically 200-400 nm for this class of compounds). Ethanol is a common choice.
-
Fill a quartz cuvette with the chosen solvent and record a baseline spectrum. This will serve as the blank to correct for any solvent absorption.
-
-
Preparation of a Stock Solution:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.
-
Dissolve the compound in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., from 1 µg/mL to 10 µg/mL). This is crucial for verifying Beer-Lambert Law compliance and determining the molar absorptivity accurately.
-
-
Spectral Acquisition:
-
Rinse the sample cuvette with a small amount of the most dilute working solution before filling it.
-
Record the UV-Vis spectrum of each working solution from low to high concentration over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance at λmax versus concentration for the series of working solutions.
-
The plot should be linear and pass through the origin, confirming adherence to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).
-
The molar absorptivity (ε) can be calculated from the slope of the calibration curve.
-
Visualizing the Concepts
Molecular Structure of this compound
Caption: Workflow for obtaining the UV-Vis absorption spectrum.
Logical Relationship of Substituent Effects
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-Methyl-5-(piperidin-1-yl)aniline
Executive Summary & Chemical Profile[1][2]
2-Methyl-5-(piperidin-1-yl)aniline is a functionalized aromatic amine used primarily as an intermediate in the synthesis of dyes and pharmaceutical compounds. Its structure combines a reactive primary aniline moiety with a tertiary piperidine ring.
As a Senior Application Scientist, I must emphasize that the safety profile of this compound is dictated by the synergy of its functional groups. The aniline component presents risks of methemoglobinemia and sensitization, while the piperidine ring contributes to basicity and potential tissue irritation.
Physicochemical Safety Data
Note: Specific experimental data for this exact isomer may be limited; values below are derived from Structure-Activity Relationships (SAR) of closely related analogues (e.g., N-phenylpiperidines, Toluidines).
| Property | Value / Characteristic | Operational Implication |
| Chemical Class | Aromatic Amine / Tertiary Amine | Basic character; incompatible with acids. |
| Physical State | Solid (likely crystalline powder) | Dust inhalation hazard. |
| Acidity (pKa) | ~5.0 (Aniline) / ~11.0 (Piperidine) | Dual Basicity. Will generate significant heat if mixed with strong acids. |
| Oxidation Potential | High | Darkens on exposure to air/light.[1] Incompatible with strong oxidizers. |
| Toxicity Profile | Acute Tox.[2][3] (Oral/Dermal/Inhal.)[2][4][5] | Potential Methemoglobin former. Skin Sensitizer.[6] |
Critical Incompatibilities & Segregation
Effective disposal begins with segregation. The most common laboratory accidents involving amines occur due to improper waste stream mixing.
The "Piranha" Warning
NEVER use Piranha solution (Sulfuric Acid + Hydrogen Peroxide) to clean glassware contaminated with this residue. The reaction between concentrated oxidizers and organic amines is violent and potentially explosive.
Compatibility Matrix
| Substance Class | Compatibility | Reaction / Hazard |
| Strong Acids (HCl, H₂SO₄) | INCOMPATIBLE | Exothermic acid-base reaction. Formation of salts may complicate incineration. |
| Strong Oxidizers (HNO₃, KMnO₄) | INCOMPATIBLE | Fire/Explosion hazard. Spontaneous ignition possible. |
| Nitrosating Agents (Nitrites) | HIGH RISK | Formation of Nitrosamines (potent carcinogens). |
| Halogenated Solvents (DCM) | Compatible | Acceptable for dissolution/cleaning (Standard Halogenated Waste stream). |
| Acetone/Alcohols | Compatible | Acceptable for rinsing (Standard Organic Waste stream). |
Disposal Procedures (Step-by-Step)
This protocol ensures compliance with EPA (RCRA) regulations and minimizes personnel exposure.
Workflow Visualization: Waste Stream Decision Tree
Figure 1: Logic flow for segregating this compound waste streams to prevent incompatibility incidents.
Protocol A: Solid Waste (Pure Compound)
-
PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety glasses, and N95 dust mask (or fume hood sash lowered).
-
Containment: Transfer the solid material into a clear polyethylene bag.
-
Secondary Containment: Place the first bag inside a second bag (double-bagging).
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "this compound"
-
Hazards: Toxic, Irritant.[5]
-
-
Disposal: Place in the designated "Solid Hazardous Waste" drum/box for incineration.
Protocol B: Liquid Waste (Mother Liquors/Rinsates)
-
pH Check: Ensure the waste solution is not acidic. If mixed with acids during the process, neutralize slowly with Sodium Bicarbonate before adding to the organic waste container to prevent heat generation in the drum.
-
Solvent Selection:
-
If dissolved in DCM/Chloroform
Halogenated Waste Stream . -
If dissolved in Acetone/Methanol/Ethyl Acetate
Non-Halogenated Waste Stream .
-
-
Transfer: Pour into the appropriate HDPE carboy using a funnel. Do not fill >90% capacity.
-
Closure: Cap tightly immediately after filling.
Protocol C: Empty Containers (RCRA Compliance)
To classify a container as "RCRA Empty" and dispose of it as municipal trash, you must follow the Triple Rinse Rule (40 CFR 261.7).
-
Empty: Pour out all flowable material into the appropriate waste stream.
-
Rinse 1: Add solvent (acetone or ethanol) approx. 10% of container volume. Shake/swirl vigorously. Pour rinsate into Organic Waste .
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Deface: Cross out the original label. Mark as "EMPTY."
-
Discard: Place in glass disposal box or trash (depending on material).
Emergency Response: Spill Management
In the event of a spill, speed and containment are vital to prevent tracking the toxic amine throughout the facility.
Figure 2: Sequential workflow for managing spills of aromatic amines.
Technical Note on Absorbents: Do not use acidic clay absorbents (like some cat litters) for large amine spills, as this can generate heat. Use neutral absorbents like Vermiculite , Diatomaceous Earth , or Sand .
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[7][8]Link
-
Occupational Safety and Health Administration (OSHA). (2023).[3] Hazard Communication Standard: Safety Data Sheets.Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary: Aniline Derivatives Toxicity Profile.Link
-
Sigma-Aldrich. (2023).[9] Safety Data Sheet: 3-(Piperidin-1-ylmethyl)aniline (Analog).Link
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- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Comprehensive Safety and Handling Guide for 2-Methyl-5-(piperidin-1-yl)aniline
This guide provides essential safety protocols and logistical information for the handling, storage, and disposal of 2-Methyl-5-(piperidin-1-yl)aniline. As this is a substituted aniline derivative, this document is grounded in the established safety profiles of aromatic amines, a class of compounds known for their potential toxicity. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Chemical Profile
Structural Analogs and Potential Hazards:
-
Aniline and its derivatives: Known to be toxic if swallowed, in contact with skin, or if inhaled.[3] They can cause damage to organs through prolonged or repeated exposure and are often suspected of causing genetic defects and cancer.[3]
-
Aromatic Amines: This class of compounds can cause a range of adverse health effects. It is essential to prevent all routes of exposure.
| Potential Hazard | Associated Risk | Primary Route of Exposure |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[3] | Inhalation, Dermal, Ingestion |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns. | Dermal |
| Eye Damage/Irritation | Risk of serious eye damage.[3] | Ocular |
| Carcinogenicity | Suspected of causing cancer.[3] | All routes |
| Mutagenicity | Suspected of causing genetic defects.[3] | All routes |
| Organ Toxicity | May cause damage to organs (e.g., blood) through prolonged or repeated exposure.[3] | All routes |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safely handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[4][5][6]
Hand Protection
Due to the high risk of dermal absorption with aromatic amines, selecting the correct gloves is critical. Nitrile gloves are a common choice in a laboratory setting; however, for prolonged exposure or handling of significant quantities, more robust options should be considered. A quantitative study on aromatic amine permeation has shown that breakthrough times can vary significantly between different glove materials.[1]
-
For short-duration tasks (e.g., weighing, preparing solutions in a fume hood): Double-gloving with nitrile gloves is recommended.
-
For longer-duration tasks or when there is a higher risk of splash: Consider using thicker, chemical-resistant gloves such as neoprene or Viton. Always consult the glove manufacturer's compatibility charts for specific chemical resistance data.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Splash Hazard: If there is any risk of splashing, chemical splash goggles are mandatory.
-
Significant Splash Hazard: A full-face shield worn over chemical splash goggles provides the highest level of protection.[6][7]
Body Protection
-
A flame-resistant lab coat should be worn at all times and kept fully fastened.
-
For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.[8]
Respiratory Protection
-
Primary Engineering Control: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
In the absence of a fume hood or during emergency situations (e.g., a large spill): A NIOSH-approved respirator with organic vapor cartridges is required.[6] All personnel requiring the use of a respirator must be medically cleared, fit-tested, and trained in its proper use and maintenance.
PPE Selection Workflow
Caption: PPE selection workflow based on task-specific risk assessment.
Operational and Handling Plan
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe working environment.
Designated Work Area
-
All work with this compound should be confined to a designated area within a laboratory.
-
This area should be clearly marked with a warning sign indicating the presence of a potentially toxic chemical.
-
The designated area must be equipped with a certified chemical fume hood and have immediate access to an eyewash station and safety shower.[9]
Step-by-Step Handling Procedure
-
Preparation: Before beginning any work, ensure the fume hood is functioning correctly. Assemble all necessary equipment and reagents. Don the appropriate PPE as determined by your risk assessment.
-
Weighing: If handling a solid, weigh the compound in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Dissolving/Reaction: If preparing a solution or running a reaction, add the compound to the solvent or reaction mixture slowly and carefully within the fume hood. Keep the sash at the lowest practical height.
-
Post-Handling: After handling, decontaminate all surfaces in the designated area. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
Emergency Procedures
Spills
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit for chemicals).
-
Place the absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory doors to contain the spill.
-
Contact your institution's emergency response team or environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.[10]
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[11] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Storage and Disposal
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
Store in a secondary containment tray to prevent the spread of material in case of a leak.
Disposal
-
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[10]
-
Collect waste in a dedicated, sealed, and clearly labeled container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance on waste stream management.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- What are the Health and Safety Guidelines for Using Amines?. (n.d.). Vertex AI Search.
- Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
- Safety Data Sheet. (2026, February 13). BASF.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Vertex AI Search.
- Safety Data Sheet. (2025, May 20). Sigma-Aldrich.
- Safety data sheet. (2024, July 24). BASF.
- Safety Data Sheet. (2025, November 18). TCI Chemicals.
- Aniline. (n.d.). Washington State University.
- Safety Data Sheet. (2025, December 19). Fisher Scientific.
- Safety Data Sheet. (2023, September 5). Fisher Scientific.
- Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2019). PMC.
- Aniline - Incident management. (2022, June). GOV.UK.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. download.basf.com [download.basf.com]
- 7. velsafe.com [velsafe.com]
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- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
